molecular formula C8H8N2O B1344222 (1H-Benzo[d]imidazol-4-yl)methanol CAS No. 65658-13-1

(1H-Benzo[d]imidazol-4-yl)methanol

Cat. No. B1344222
CAS RN: 65658-13-1
M. Wt: 148.16 g/mol
InChI Key: VTZPQNFDQVNJAD-UHFFFAOYSA-N
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Description

“(1H-Benzo[d]imidazol-4-yl)methanol” is a compound with the linear formula C15H14N2O . It is a solid substance with a molecular weight of 238.29 . The compound is also known as “(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol” and has the InChI code 1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 .


Synthesis Analysis

The synthesis of (1H-Benzo[d]imidazol-2-yl)methanol and similar compounds has been reported in several studies . One method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of functional molecules used in a variety of applications .


Chemical Reactions Analysis

Imidazoles, including this compound, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, with an emphasis placed on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Corrosion Inhibition

(1H-Benzo[d]imidazol-4-yl)methanol, under the derivative name [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), has been studied for its application in corrosion inhibition. It's one of the imidazole derivative molecules used for the corrosion inhibition of 1020 carbon steel in acidic medium. The research highlights the correlation between molecular softness (or charge/radius ratio considering HSAB theory) and anticorrosion efficiency, indicating that softer molecules lead to higher anticorrosion efficiency. It also explores the adsorption energies in a simulated water environment and the importance of molecule polarity over the corrosion inhibition of carbon steel (Costa et al., 2021).

Fluorescence Properties and Chemical Sensing

The compound has been investigated for its fluorescence properties, particularly as a fluorescent probe for metal ions. A derivative, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, was synthesized and studied for its interaction with Zn2+, resulting in strong fluorescence. It exhibits a significant fluorescence quantum yield and Stoke's shift (Zheng Wen-yao, 2012). Similarly, another derivative was synthesized and demonstrated good selectivity to Co2+, indicating its potential as a fluorescence chemical sensor for Co2+ through fluorescent quenching (Hou Xuan, 2012).

Synthetic Utility in Organic Chemistry

This compound and its derivatives are key intermediates in synthetic organic chemistry. They have been employed in the synthesis of a wide variety of compounds including:

  • Tubulin polymerization inhibitors, showcasing significant cytotoxicity against certain human cancer cell lines (Mullagiri et al., 2018).
  • Electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazoles were investigated, indicating their potential applications in various fields (Anand & Muthusamy, 2018).

Crystal Structure and Ligand Applications

The compound and its derivatives are also crucial in the study of crystal structures and in forming complexes with various metals. For instance, the crystal structure of V-shaped ligands with N-heterocycles including this compound derivatives was determined, showcasing how intermolecular interactions link components into three-dimensional networks in crystal structures (Gao‐feng Wang et al., 2017).

Mechanism of Action

Target of Action

4-(Hydroxymethyl)benzimidazole, also known as (1H-Benzo[d]imidazol-4-yl)methanol, is a benzimidazole derivative. Benzimidazole derivatives are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . .

Mode of Action

The mode of action of benzimidazole compounds involves their interaction with the eukaryotic cytoskeletal protein, tubulin . This interaction interferes with the polymerization of mammalian tubulin . .

Biochemical Pathways

Benzimidazole derivatives are known to interrupt important biochemical pathways. For instance, some benzimidazole-based drugs act as antihypertensive agents by interrupting the renin–angiotensin system, which plays a pivotal role in the regulation of blood pressure and fluid and electrolyte homeostasis

Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability . .

Result of Action

The result of a compound’s action is typically observed at the molecular and cellular levels. Benzimidazole compounds are known to exhibit a broad spectrum of bioactivities . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the synthesis of certain imidazole derivatives has been optimized under different conditions, highlighting the role of catalysts and diverse conditions in enhancing synthetic efficiency . .

Safety and Hazards

The compound (1H-Benzo[d]imidazol-4-yl)methanol has several hazard statements associated with it, including H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for (1H-Benzo[d]imidazol-4-yl)methanol and similar compounds are promising. Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Furthermore, recent advances in the synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their regiocontrolled synthesis .

Biochemical Analysis

Biochemical Properties

(1H-Benzo[d]imidazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for DNA replication and cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to abnormal cell proliferation and signaling.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These effects contribute to the compound’s potential therapeutic applications in cancer and other diseases characterized by dysregulated cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to changes in their activity and function. The compound can bind to specific enzymes, such as kinases and topoisomerases, inhibiting their activity and preventing DNA replication and cell division . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting diseases related to abnormal cell proliferation and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and cell signaling . These long-term effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For instance, low doses of this compound may have minimal effects on cell signaling and gene expression, while higher doses can significantly alter these processes . Additionally, high doses of the compound may lead to toxic or adverse effects, such as cell death and tissue damage . These findings underscore the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production . These interactions highlight the compound’s potential impact on metabolic pathways and its relevance in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as ABC transporters, which regulate its intracellular concentration . Additionally, this compound can bind to proteins that facilitate its distribution within cells and tissues, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

properties

IUPAC Name

1H-benzimidazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZPQNFDQVNJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626052
Record name (1H-Benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65658-13-1
Record name (1H-Benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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